1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with sulfur dioxide and chlorine gas under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE with N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl chloride moiety can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-CHLOROPHENYL)METHANESULFONYL CHLORIDE: A key intermediate in the synthesis of the target compound.
N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Another intermediate used in the synthesis.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-17-5-3-4-6-20(17)23-21(25)18-11-13-24(14-12-18)28(26,27)15-16-7-9-19(22)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,23,25) |
InChI Key |
VEDNSCZCRMBMGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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